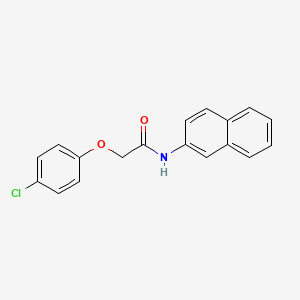![molecular formula C16H14O5 B5860942 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)
8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate, also known as coumarin derivative, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate involves the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components such as DNA, leading to cell death. The compound also exhibits metal-chelating properties, which can interfere with metal-dependent enzymes and disrupt cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate can modulate various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It also exhibits antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, the compound is sensitive to light and can degrade over time, making it necessary to store and handle it carefully. It also exhibits toxicity towards certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate in scientific research. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is the development of new derivatives with improved properties such as increased solubility and reduced toxicity. Additionally, the compound's metal-chelating properties could be further explored for the development of new metal-based drugs.
Méthodes De Synthèse
The synthesis of 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate involves the reaction of 4-hydroxy8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate has various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy for cancer treatment. It also exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
(8,8-dimethyl-2-oxopyrano[2,3-f]chromen-9-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-9(17)19-13-8-11-12(21-16(13,2)3)6-4-10-5-7-14(18)20-15(10)11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBZFDCLNGBKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)

![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)


![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)


![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)